Testosterone Undecanoate-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

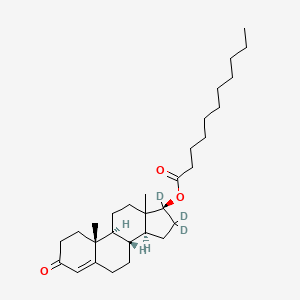

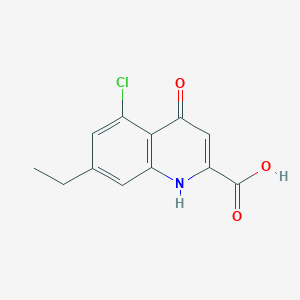

Testosterone Undecanoate-d3: is a synthetic derivative of testosterone, a primary male sex hormone. It is an esterified form of testosterone, where the testosterone molecule is attached to an undecanoate ester. This modification enhances the compound’s pharmacokinetic properties, making it suitable for therapeutic applications, particularly in testosterone replacement therapy for hypogonadal males .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Testosterone Undecanoate-d3 involves the esterification of testosterone with undecanoic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and stability studies .

Chemical Reactions Analysis

Types of Reactions: Testosterone Undecanoate-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Testosterone Undecanoate-d3 is used as a reference standard in analytical methods, such as mass spectrometry, to study the metabolism and pharmacokinetics of testosterone derivatives .

Biology: In biological research, the compound is used to investigate the role of testosterone in various physiological processes, including muscle growth, bone density, and reproductive function .

Medicine: Medically, this compound is employed in testosterone replacement therapy for males with hypogonadism. It helps restore normal testosterone levels, thereby alleviating symptoms like decreased libido, erectile dysfunction, and loss of muscle mass .

Industry: In the pharmaceutical industry, the compound is used in the formulation of testosterone replacement therapies. Its long-acting nature makes it a preferred choice for sustained-release formulations .

Mechanism of Action

Testosterone Undecanoate-d3 exerts its effects by being hydrolyzed in the body to release testosterone. The released testosterone then binds to androgen receptors in target tissues, such as muscle, bone, and reproductive organs. This binding activates the androgen receptor, leading to the transcription of specific genes that regulate the development and maintenance of male secondary sexual characteristics .

Comparison with Similar Compounds

- Testosterone Enanthate

- Testosterone Cypionate

- Testosterone Propionate

Comparison: Testosterone Undecanoate-d3 is unique due to its long-acting nature, which allows for less frequent dosing compared to other testosterone esters. This property makes it more convenient for patients requiring testosterone replacement therapy. Additionally, its oral bioavailability is higher than that of other testosterone esters, making it a versatile option for both oral and injectable formulations .

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

459.7 g/mol |

IUPAC Name |

[(8R,9S,10R,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |

InChI |

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30?/m0/s1/i16D2,27D |

InChI Key |

UDSFVOAUHKGBEK-PWUUPMRBSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@@H]2C1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)([2H])[2H])OC(=O)CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)

![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)

![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)

![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)

![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)

![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)